2-(Tert-Butylthio)Benzaldehyde
Overview
Description
2-(Tert-Butylthio)Benzaldehyde is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of 2-(Tert-Butylthio)Benzaldehyde consists of 11 carbon atoms, 14 hydrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
2-(Tert-Butylthio)Benzaldehyde is a liquid at room temperature. It has a boiling point of 95-97° C at 0.1 mmHg .Scientific Research Applications
Antileishmanial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound has been used in the synthesis of several substituted 2H-thiochroman derivatives, including thiochromenes, thichromanones and hydrazones substituted in C-2 or C-3 with carbonyl or carboxyl groups . These compounds were evaluated against intracellular amastigotes of Leishmania (V) panamensis .
- Methods of Application: The synthesis of the precursor 2-mercaptobenzaldehyde started from 2-chlorobenzaldehyde and tert-butylthiol, following a modification of the Chemburkar procedure using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under solvent-free conditions .
- Results: Twelve compounds were active, with EC 50 values lower than 40 µM, but only four compounds displayed the highest antileishmanial activity, with EC 50 values below 10 µM .
Synthesis of Heterocycles
- Scientific Field: Synthetic Chemistry
- Application Summary: Tetronic acid, a versatile synthon, has been extensively investigated by numerous researchers in synthetic chemistry due to its crucial role in synthesizing heterocycles .
- Methods of Application: Various heterocycles can be synthesized using it as a precursor via multicomponent reactions (MCRs) .
- Results: This compound is particularly advantageous in both pharmaceutical and biological fields .
Oxidative Cross-Dehydrogenative Coupling (CDC)
- Scientific Field: Synthetic Chemistry
- Application Summary: This compound has been used in an oxidative cross-dehydrogenative coupling (CDC) protocol for the regioselective direct C-3 acylation/benzoylation of substituted 2H-Indazoles .
- Methods of Application: The operationally simple protocol proceeds in the presence of tert-butyl peroxybenzoate (TBPB) as an oxidant in chlorobenzene (PhCl) as a solvent at 110°C for 24 h under an inert atmosphere .
- Results: The reaction involves a free-radical mechanism and proceeds via the addition of an in situ generated acyl radical (from aldehydes/benzyl alcohols/styrenes) on 2H-indazoles .
Synthesis of Bioactive Molecules
- Scientific Field: Medicinal Chemistry
- Application Summary: Tetronic acid, a versatile synthon, has been extensively investigated by numerous researchers in synthetic chemistry due to its crucial role in synthesizing heterocycles .
- Methods of Application: Various heterocycles can be synthesized using it as a precursor via multicomponent reactions (MCRs) .
- Results: This compound is particularly advantageous in both pharmaceutical and biological fields .
Halogen Exchange Reaction
- Scientific Field: Synthetic Chemistry
- Application Summary: This compound plays an essential role in the halogen exchange reaction .
- Methods of Application: The ligand also plays an essential role in the halogen exchange reaction .
- Results: The results of this application were not specified in the source .
Safety And Hazards
The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
2-tert-butylsulfanylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQXCBJAELTJRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380294 | |
Record name | 2-(Tert-Butylthio)Benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-Butylthio)Benzaldehyde | |
CAS RN |
65924-65-4 | |
Record name | 2-(Tert-Butylthio)Benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.